molecular formula C23H23N3O5 B11032245 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11032245
M. Wt: 421.4 g/mol
InChI Key: LGDFCGIHJZYSMW-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with various functional groups, including methoxy, methyl, and benzimidazole moieties. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7,8-dimethoxy-4-methylcoumarin with N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the chromen-2-one core or benzimidazole moiety are replaced with other functional groups.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways .

Comparison with Similar Compounds

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a derivative of chromene and benzimidazole, which are known for their diverse biological activities. This article focuses on its biological activity, including anticancer, antimicrobial, antidiabetic, and anticholinesterase effects, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₉H₁₈N₂O₇S
  • Molecular Weight : 418.42 g/mol
  • CAS Number : 1010901-20-8

Anticancer Activity

Research has indicated that derivatives of chromene exhibit significant anticancer properties. A study found that compounds similar to the target compound can induce apoptosis in cancer cells through caspase activation and G2/M cell-cycle arrest. For instance, chromene derivatives have been shown to inhibit tubulin polymerization, leading to disrupted tumor vasculature and enhanced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar chromene derivatives have demonstrated efficacy against various bacterial strains. A comparative study showed that certain 4H-chromene analogs exhibited higher antibacterial activity than standard antibiotics like chloramphenicol .

Antidiabetic Effects

Chromene derivatives have also been explored for their antidiabetic potential. The ability to modulate glucose metabolism and enhance insulin sensitivity has been documented in several studies involving structurally related compounds. For example, certain 2H/4H-chromenes showed promising results in lowering blood glucose levels in diabetic models .

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) is critical for treating neurodegenerative disorders like Alzheimer's disease. Compounds with similar structures to the target compound have been evaluated for their AChE inhibitory effects, revealing that some exhibited significant inhibition rates comparable to established AChE inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Chromene Core : The presence of the chromene moiety is crucial for anticancer and antimicrobial activities.
  • Benzimidazole Substitution : The benzimidazole ring enhances the interaction with biological targets, improving efficacy against various diseases.
  • Acetamide Group : This functional group may contribute to the compound's solubility and bioavailability.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis via caspase activation ,
AntimicrobialInhibits bacterial growth
AntidiabeticModulates glucose metabolism
AnticholinesteraseInhibits AChE activity

Case Studies

  • MCF-7 Cells Study : A derivative similar to the target compound was tested on MCF-7 cells, showing a dose-dependent increase in apoptosis markers and a significant reduction in cell viability.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth more effectively than traditional antibiotics.
  • Diabetes Model : In a diabetic rat model, administration of a related chromene derivative resulted in a significant decrease in fasting blood glucose levels compared to control groups.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C23H23N3O5/c1-13-14-9-10-18(29-3)22(30-4)21(14)31-23(28)15(13)11-20(27)24-12-19-25-16-7-5-6-8-17(16)26(19)2/h5-10H,11-12H2,1-4H3,(H,24,27)

InChI Key

LGDFCGIHJZYSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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